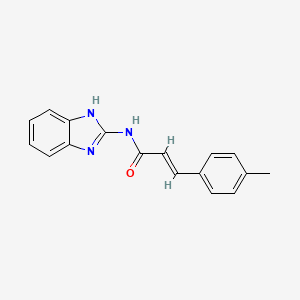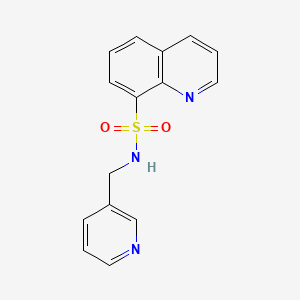![molecular formula C16H24N2O4S B5881068 N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide, also known as MPSP, is a chemical compound that belongs to the class of sulfonylureas. MPSP has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation.
Mécanisme D'action
The mechanism of action of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide involves the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells, which leads to the depolarization of the cell membrane and the subsequent influx of calcium ions. This increase in calcium ions triggers the release of insulin from the beta cells. In cancer cells, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been shown to have several biochemical and physiological effects. In diabetes, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide increases insulin secretion and improves glucose tolerance. In cancer, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide induces apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide reduces the production of pro-inflammatory cytokines and chemokines, which leads to a decrease in the severity of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been extensively studied in animal models, and its mechanism of action is well understood. However, there are also some limitations to using N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in lab experiments. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has not been studied extensively in human subjects, and its safety and efficacy in humans are not well established. Additionally, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide. In diabetes, future studies could focus on the safety and efficacy of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in human subjects, as well as the potential use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in combination with other diabetes medications. In cancer, future studies could investigate the use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in combination with chemotherapy or radiation therapy, as well as the potential use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in other types of cancer. In inflammation, future studies could explore the use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in other inflammatory diseases, such as arthritis or inflammatory bowel disease. Additionally, future studies could investigate the potential off-target effects of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide and develop more specific analogs of the compound.
Méthodes De Synthèse
The synthesis method of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with piperidine, followed by reduction with lithium aluminum hydride and acylation with 2-methylpropanoyl chloride. The final product is obtained after purification by column chromatography. The yield of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide is around 50%, and the purity is greater than 98%.
Applications De Recherche Scientifique
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. In diabetes, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been shown to stimulate insulin secretion from pancreatic beta cells and improve glucose tolerance in animal models. In cancer, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the severity of inflammation.
Propriétés
IUPAC Name |
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)16(19)17-13-7-8-14(22-3)15(11-13)23(20,21)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYOKYDCFSAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)


![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)

![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)

![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)

![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
methanone](/img/structure/B5881090.png)